N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide
Description
N-[(3,3-difluorocyclobutyl)methyl]spiro[22]pentane-2-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of fluorine atoms
Properties
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c12-11(13)3-7(4-11)6-14-9(15)8-5-10(8)1-2-10/h7-8H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNIIZOSSDAEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C(=O)NCC3CC(C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide typically involves multiple steps:
Formation of the 3,3-difluorocyclobutyl intermediate: This step often starts with the cyclization of a suitable precursor in the presence of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Spirocyclization: The intermediate is then subjected to spirocyclization reactions, which may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form the spiro[2.2]pentane core.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclobutyl ring, with reagents such as sodium azide (NaN₃) or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaN₃ in DMF or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Azides, thioethers.
Scientific Research Applications
Chemistry
In chemistry, N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxylate
- N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-thioamide
Uniqueness
Compared to similar compounds, N-[(3,3-difluorocyclobutyl)methyl]spiro[2.2]pentane-2-carboxamide is unique due to its specific spirocyclic structure and the presence of a carboxamide group. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
